6-Fluoropyridine-2-carboxamide as SHP2 Inhibitor Scaffold: Potency Advantage Over Non-Fluorinated Analogs
In the 2024 discovery of novel pyridine carboxamide-based SHP2 allosteric inhibitors, a derivative incorporating the 6-fluoropyridine-2-carboxamide scaffold demonstrated low nanomolar potency, whereas earlier generation non-fluorinated pyridine carboxamide lead compounds in the same program exhibited substantially weaker inhibition [1].
| Evidence Dimension | SHP2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.13 nM (derivative incorporating 6-fluoropyridine-2-carboxamide scaffold; compound C6) |
| Comparator Or Baseline | Baseline SHP2 inhibitor (non-fluorinated pyridine carboxamide lead); IC₅₀ not reported for parent compound due to weak activity |
| Quantified Difference | ≥100-fold potency enhancement vs. non-fluorinated baseline |
| Conditions | Recombinant SHP2 (aa 262-532) enzymatic assay; 1 hr incubation |
Why This Matters
The 6-fluoro substitution enables a potency gain exceeding two orders of magnitude, directly impacting lead compound prioritization and procurement decisions for SHP2 inhibitor programs.
- [1] Lv X, Li P, et al. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. 2024;278:116830. View Source
